1,1,1-trifluoro-4-(phenylamino)butan-2-ol
Description
1,1,1-Trifluoro-4-(phenylamino)butan-2-ol is a fluorinated secondary alcohol with a phenylamino substituent at the fourth carbon and three fluorine atoms at the first carbon. The compound’s structure combines features of fluorinated alcohols and aromatic amines, making it a candidate for studying steric and electronic effects in catalytic or biological systems.
Properties
IUPAC Name |
4-anilino-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMZZDXUOSEQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-(phenylamino)butan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane in a [3+2]-cycloaddition reaction . This reaction is followed by a [3+6]-cycloaddition to yield the desired product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(phenylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-4-(phenylamino)butan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-4-(phenylamino)butan-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylamino group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The ketone analogue (C₁₀H₈F₃NO) replaces the hydroxyl group with a carbonyl, reducing hydrogen-bonding capacity but increasing electrophilicity .
- The difluoro variant (C₁₀H₁₂F₂O) lacks the trifluoromethyl group and phenylamino substituent, which may lower its metabolic stability compared to the target compound .
- The trifluoromethyl-substituted analogue (C₅H₇F₆NO) introduces a second –CF₃ group at C2, enhancing steric bulk and electron-withdrawing effects .
Physicochemical Properties
Table 2: Calculated and Experimental Properties
Key Observations :
- The target compound’s molecular weight (~218.20) is higher than its ketone analogue (215.17) due to the hydroxyl group.
- The trifluoromethyl-substituted variant (C₅H₇F₆NO) exhibits a lower molecular weight (211.11) but higher density (1.455 g/cm³), likely due to increased fluorine content .
Biological Activity
1,1,1-Trifluoro-4-(phenylamino)butan-2-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances its lipophilicity, which may contribute to its biological activity. This article explores the biological activities associated with this compound, including its potential applications in pharmaceuticals and agriculture.
- Molecular Formula : C11H12F3N
- Structural Features : The presence of a trifluoromethyl group and a phenylamine moiety is significant for its biological interactions. The trifluoromethyl group increases lipophilicity, while the phenylamine structure may enhance interactions with biological targets.
Biological Activities
-
Medicinal Chemistry Applications :
- The compound is being explored as a building block in drug development due to its potential therapeutic properties. Its unique chemical structure suggests it could interact with various biological pathways.
- Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties.
-
Antimicrobial Activity :
- In vitro studies have shown that fluorinated compounds can possess enhanced antimicrobial properties compared to their non-fluorinated counterparts. However, specific data on this compound's efficacy against particular pathogens remains limited.
-
Cytotoxicity and Cell Interactions :
- Initial assessments suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines. Further research is needed to elucidate the mechanisms of action and identify specific cancer types that might be affected.
Study 1: Anticancer Potential
A study investigated the anticancer properties of various fluorinated compounds, including derivatives of this compound. The findings indicated that certain derivatives exhibited cytotoxic effects on melanoma cells by inducing apoptosis through nitric oxide pathways.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Trifluoro derivative | 25 | Induces apoptosis via NO pathway |
| Non-fluorinated analog | 50 | Less effective |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of fluorinated compounds against resistant bacterial strains such as MRSA. The results suggested that certain structural modifications could enhance activity against these pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 15 |
| VRE | 20 |
While specific mechanisms for this compound have not been fully elucidated, it is hypothesized that the trifluoromethyl group may facilitate interactions with lipid membranes or proteins involved in signaling pathways. Further mechanistic studies are required to confirm these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
